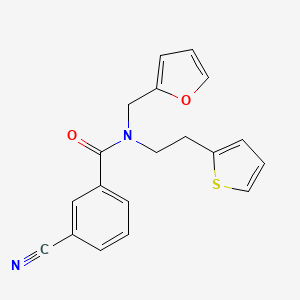
3-cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is an organic compound that features a benzamide core substituted with a cyano group, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Benzamide Core: The starting material, 3-cyanobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.
Amidation Reaction: The acid chloride is then reacted with furan-2-ylmethylamine and 2-(thiophen-2-yl)ethylamine under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
3-cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound can be explored for its electronic properties in the development of organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide depends on its specific application:
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.
Materials Science: The electronic properties of the furan and thiophene rings contribute to its function as a semiconductor.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide: Unique due to the presence of both furan and thiophene rings.
3-cyano-N-(furan-2-ylmethyl)benzamide: Lacks the thiophene ring.
3-cyano-N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the furan ring.
Uniqueness
The combination of furan and thiophene rings in this compound provides unique electronic properties and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
3-cyano-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c20-13-15-4-1-5-16(12-15)19(22)21(14-17-6-2-10-23-17)9-8-18-7-3-11-24-18/h1-7,10-12H,8-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEKTNPFNRUKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide](/img/structure/B2689841.png)
![Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride](/img/structure/B2689845.png)
![3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2689847.png)
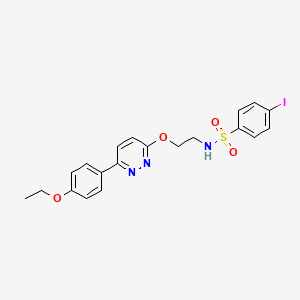
![(1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2689850.png)
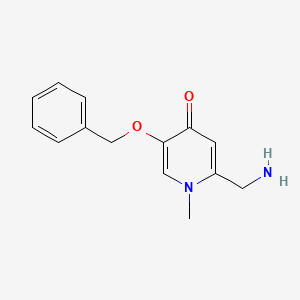
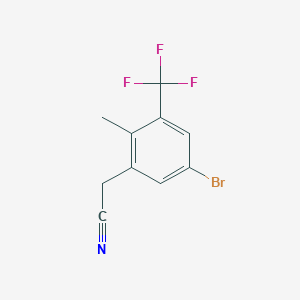
![2-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2689855.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2689856.png)

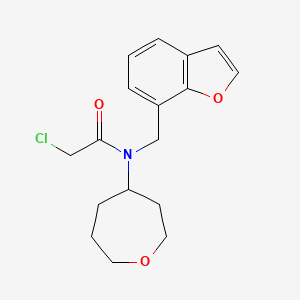
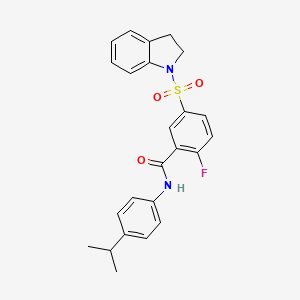
![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2689861.png)
![N-ethyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2689862.png)
